molecular formula C7H6N4 B1275522 2-(1H-pyrazol-4-yl)pyrazine CAS No. 849924-97-6

2-(1H-pyrazol-4-yl)pyrazine

Cat. No.: B1275522
CAS No.: 849924-97-6
M. Wt: 146.15 g/mol
InChI Key: RJLTUYDPHVYZIR-UHFFFAOYSA-N
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Description

2-(1H-Pyrazol-4-yl)pyrazine is a heterocyclic compound that features both a pyrazole and a pyrazine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of nitrogen atoms in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-pyrazol-4-yl)pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with 1,2-diketones, followed by cyclization to form the pyrazole ring. The pyrazine ring can then be introduced through further cyclization reactions involving appropriate reagents and conditions .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the Debus-Radziszewski synthesis, which is known for its efficiency and high yield. This method involves the condensation of hydrazine with diketones under controlled conditions to produce the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2-(1H-Pyrazol-4-yl)pyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce pyrazine derivatives with reduced nitrogen functionalities .

Scientific Research Applications

2-(1H-Pyrazol-4-yl)pyrazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Pyrazole: A five-membered ring with two adjacent nitrogen atoms.

    Pyrazine: A six-membered ring with nitrogen atoms at positions 1 and 4.

    Pyrrolopyrazine: A fused ring system containing both pyrrole and pyrazine rings.

Uniqueness: 2-(1H-Pyrazol-4-yl)pyrazine is unique due to its combination of pyrazole and pyrazine rings, which imparts distinct chemical properties and reactivity. This dual-ring structure allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-(1H-pyrazol-4-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4/c1-2-9-7(5-8-1)6-3-10-11-4-6/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJLTUYDPHVYZIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=CNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90402771
Record name 2-(1H-pyrazol-4-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849924-97-6
Record name 2-(1H-Pyrazol-4-yl)pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849924-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1H-pyrazol-4-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-PYRAZOL-4-YL)PYRAZINE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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